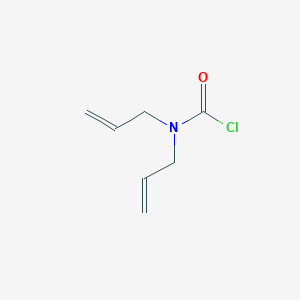
1-(3-Chloropropyl)piperazine dihydrochloride monohydrate
Overview
Description
1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is a chemical compound used for industrial and scientific research . It is also known as 1-(3-Chloroprop-1-yl)piperazine dihydrochloride hemihydrate .
Molecular Structure Analysis
The molecular formula of 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is C7H15ClN2.2ClH.H2O . Its molecular weight is 253.6 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate are not available, piperazine compounds are known to be involved in various chemical reactions, particularly in the field of medicinal chemistry .Physical And Chemical Properties Analysis
1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is a solid powder with a boiling point of approximately 215°C . The compound is hygroscopic and should be stored at ambient temperature .Scientific Research Applications
Pharmacological Insights and Drug Metabolism
A cornerstone of research on 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate lies in its pharmacological properties and metabolism. Studies have identified its metabolites and their significance in understanding drug action and safety profiles. For instance, the metabolism of piperazine-based drugs into identifiable metabolites such as γ-(phenothiazinyl-10)-propylamine and its derivatives highlights the pathways through which these compounds are processed in the body (Breyer, Gaertner, & Prox, 1974). Similarly, research on the oxidative metabolism of drugs containing the piperazine moiety provides insights into their pharmacokinetic behaviors and potential interactions (Vatassery, Holden, Hazel, & Dysken, 1997).
Applications in Antiviral and Antimicrobial Research
The piperazine class, to which 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate belongs, has been investigated for its potential antiviral and antimicrobial effects. Chlorcyclizine HCl, a piperazine-class antihistamine, has shown anti-Hepatitis C virus activity, presenting a promising avenue for repurposing existing drugs to manage viral infections (Koh et al., 2019).
Understanding Drug-Induced Neurological Effects
The neurological effects induced by piperazine derivatives have been a significant area of study, particularly in understanding side effects and toxicities. For example, the neurotoxic potential of piperazine compounds underlines the importance of dosage control and monitoring in therapeutic applications (Combes, Damon, & Gottfried, 1956). Research into the subjective effects of various piperazine derivatives on human subjects further elucidates the psychopharmacological profile of these compounds, contributing to safer and more effective drug design (Lin, Jan, Kydd, & Russell, 2011).
Toxicological Evaluations and Safety Assessments
Toxicological studies form a crucial component of research on 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate, aiming to ensure the safety of its use in various applications. Investigations into the formation of N-nitrosamines from piperazine and their implications for human health underscore the need for comprehensive safety assessments in drug development (Tricker, Kumar, Siddiqi, Khuroo, & Preussmann, 1991).
Safety And Hazards
Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The compound should be stored away from ignition sources and in well-ventilated areas .
Future Directions
1-(3-Chlorophenyl)piperazine hydrochloride, a related compound, has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . This suggests potential future directions for the use of 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate in similar applications.
properties
IUPAC Name |
1-(3-chloropropyl)piperazine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2.2ClH.H2O/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-7H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJBSCDUZKUYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCl.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956263 | |
| Record name | 1-(3-Chloropropyl)piperazine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperazine dihydrochloride monohydrate | |
CAS RN |
34782-06-4 | |
| Record name | 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034782064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chloropropyl)piperazine--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)piperazine dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















